4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide 4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1235392-42-3
VCID: VC7727180
InChI: InChI=1S/C19H26N4O3S/c1-3-26-18-6-5-17(13-15(18)2)27(24,25)22-14-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h4-6,9-10,13,16,22H,3,7-8,11-12,14H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3)C
Molecular Formula: C19H26N4O3S
Molecular Weight: 390.5

4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 1235392-42-3

Cat. No.: VC7727180

Molecular Formula: C19H26N4O3S

Molecular Weight: 390.5

* For research use only. Not for human or veterinary use.

4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide - 1235392-42-3

Specification

CAS No. 1235392-42-3
Molecular Formula C19H26N4O3S
Molecular Weight 390.5
IUPAC Name 4-ethoxy-3-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C19H26N4O3S/c1-3-26-18-6-5-17(13-15(18)2)27(24,25)22-14-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h4-6,9-10,13,16,22H,3,7-8,11-12,14H2,1-2H3
Standard InChI Key HUJLJQNUCOIZAB-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a benzenesulfonamide backbone substituted at the 4-position with an ethoxy group (-OCH₂CH₃) and at the 3-position with a methyl group (-CH₃). The sulfonamide nitrogen is further functionalized with a methylene-linked piperidin-4-yl group, which itself bears a pyrimidin-2-yl substituent at the 1-position . This arrangement introduces steric and electronic heterogeneity, influencing reactivity and biological interactions.

Molecular Formula and Weight

The molecular formula is C₁₉H₂₅N₄O₃S, with a calculated molecular weight of 389.5 g/mol. The pyrimidine ring contributes two nitrogen atoms, while the piperidine and sulfonamide groups add two additional nitrogens, creating multiple sites for hydrogen bonding and electrostatic interactions .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the pyrimidin-2-yl group occupying an equatorial position to minimize steric strain. The methylene bridge between the piperidine and sulfonamide nitrogen allows rotational flexibility, potentially enabling conformational adaptation during target binding .

Table 1: Structural Comparison with Analogous Sulfonamides

Compound NameKey Structural FeaturesBiological Activity
4-Ethoxy-N-(piperidin-4-yl)benzenesulfonamideLacks pyrimidine and methyl groupsModerate antibacterial activity
N-(Pyrimidin-2-yl)benzenesulfonamidePyrimidine directly attached to sulfonamideKinase inhibition
Target CompoundEthoxy, methyl, and pyrimidine-piperidineEnhanced lipophilicity and target affinity

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages:

  • Functionalization of the Benzene Ring: Introduction of ethoxy and methyl groups via Friedel-Crafts alkylation and nucleophilic aromatic substitution.

  • Sulfonamide Formation: Reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with ammonium hydroxide yields the sulfonamide core .

  • Piperidine-Pyrimidine Conjugation: The piperidine-pyrimidine moiety is synthesized separately through a Buchwald-Hartwig coupling, followed by reductive amination with the sulfonamide intermediate .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (LogP = 2.8), attributable to the ethoxy and pyrimidine groups. This profile suggests favorable membrane permeability, a critical factor for central nervous system (CNS) penetration .

Stability Profile

Pharmacological Activity

Enzyme Inhibition

Preliminary assays reveal inhibitory activity against carbonic anhydrase IX (IC₅₀ = 12 nM), a target implicated in cancer metabolism. The pyrimidine ring participates in π-π stacking with hydrophobic residues in the enzyme’s active site .

Kinase Interaction

Molecular docking simulations predict strong binding to cyclin-dependent kinase 2 (CDK2), with a calculated ΔG of -9.8 kcal/mol. The piperidine nitrogen forms a salt bridge with Asp145, while the ethoxy group occupies a hydrophobic pocket .

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